4-Cyclopropylphenol physical and chemical properties
4-Cyclopropylphenol physical and chemical properties
An In-depth Technical Guide to 4-Cyclopropylphenol: Properties, Synthesis, and Applications
Abstract: 4-Cyclopropylphenol is a key synthetic intermediate whose unique structural combination of a phenolic ring and a cyclopropyl moiety imparts valuable properties for applications in medicinal chemistry and agrochemical development. The strained three-membered ring offers metabolic stability and unique conformational constraints, while the phenolic hydroxyl group provides a versatile handle for further chemical modification. This guide provides a comprehensive overview of the core physical and chemical properties of 4-Cyclopropylphenol, details validated synthetic protocols, summarizes its spectroscopic signature, and discusses its applications and safety considerations.
Compound Identification
Correctly identifying a chemical entity is the foundation of all subsequent research and development. 4-Cyclopropylphenol is known by several names and identifiers across various chemical databases and commercial suppliers.
Table 1: Compound Identifiers for 4-Cyclopropylphenol
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 4-cyclopropylphenol | [1][2] |
| CAS Number | 10292-61-2 | [1][2][3] |
| Molecular Formula | C₉H₁₀O | [1][3] |
| Molecular Weight | 134.18 g/mol | [3] |
| InChI | InChI=1S/C9H10O/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7,10H,1-2H2 | [1][3] |
| InChIKey | IGIWPHRUBXKMAR-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C1CC1C2=CC=C(C=C2)O | [1][3] |
| Common Synonyms | p-Cyclopropylphenol, (4-Hydroxyphenyl)cyclopropane, Phenol, 4-cyclopropyl- |[1][3] |
Physical Properties
The physical properties of 4-Cyclopropylphenol dictate its handling, storage, and application in various solvent systems. It exists as a solid at room temperature with a relatively low melting point.
Table 2: Physical Properties of 4-Cyclopropylphenol
| Property | Value | Source |
|---|---|---|
| Appearance | - | - |
| Melting Point | 57-58 °C | [3] |
| Boiling Point | 248.2 ± 19.0 °C (at 760 Torr) | [3] |
| Density | 1.158 ± 0.06 g/cm³ (at 20 °C) | [3] |
| Flash Point | 119.8 ± 11.0 °C | [3] |
| Refractive Index | 1.5618 (at 20 °C) | [3] |
| Storage | Store at room temperature in a cool, dry place. |[2][4] |
Chemical Properties and Reactivity
The chemical behavior of 4-Cyclopropylphenol is governed by the interplay between its three key structural features: the phenolic hydroxyl group, the aromatic ring, and the cyclopropyl substituent.
-
Phenolic Hydroxyl Group: The -OH group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide is readily alkylated or acylated to form ethers and esters, respectively. This reactivity is fundamental to its use as a synthetic building block.
-
Aromatic Ring: The hydroxyl and cyclopropyl groups are both electron-donating, activating the benzene ring towards electrophilic aromatic substitution. These substitutions are directed to the positions ortho to the existing substituents. Consequently, reactions like halogenation, nitration, and Friedel-Crafts acylation will preferentially occur at the C2 and C6 positions. The existence of compounds like 2-Bromo-4-cyclopropylphenol and 4-Chloro-2-cyclopropylphenol supports this reactivity pattern.[5][6]
-
Cyclopropyl Group: The cyclopropane ring is notably stable under many reaction conditions. However, its inherent ring strain makes it susceptible to cleavage under certain harsh conditions, such as catalytic hydrogenation at high pressure or treatment with strong mineral acids, which can lead to ring-opened propyl derivatives.
Synthesis and Manufacturing
An efficient and scalable synthesis is crucial for the commercial viability of any chemical intermediate. 4-Cyclopropylphenol is an important intermediate for agricultural and pharmaceutical products.[7] Several synthetic routes have been reported, with the following two-step procedure from 4-cyclopropylacetophenone being particularly convenient and high-yielding.[7][8]
Synthesis via Baeyer-Villiger Oxidation
This elegant method utilizes a Baeyer-Villiger oxidation to convert a readily available ketone into an acetate ester, which is then easily hydrolyzed to the desired phenol.[7] The overall yield for this process is reported to be an excellent 86%.[7]
Caption: Synthesis of 4-Cyclopropylphenol via Baeyer-Villiger Oxidation.
Experimental Protocol: Synthesis via Baeyer-Villiger Oxidation [7]
-
Step 1: 4-Cyclopropylphenyl Acetate Formation.
-
A flask is charged with 4-cyclopropylacetophenone (0.475 mol), chloroform (750 mL), and water (250 mL).
-
With rapid stirring, 50-60% 3-chloroperoxybenzoic acid (m-CPBA) (0.594 mol) is added all at once.
-
The suspension is stirred at room temperature overnight.
-
The solid byproducts are removed by filtration. The organic phase is separated and washed with 1 L of 5% potassium hydroxide solution.
-
The organic layer is dried over anhydrous potassium carbonate, and the solvent is removed under reduced pressure.
-
The resulting liquid is distilled to yield 4-cyclopropylphenyl acetate as a colorless liquid (90% yield).[7]
-
-
Step 2: Hydrolysis to 4-Cyclopropylphenol.
-
This step involves the saponification of the acetate ester. While the specific reagent combination for the 86% overall yield was lithium hydroxide in a water/isopropanol mixture, standard saponification procedures can also be employed.[7]
-
Synthesis via Cyclopropanation of 4-Acetoxystyrene
An alternative approach involves the cyclopropanation of a styrene derivative, which builds the cyclopropyl ring onto the existing aromatic structure.
Caption: Synthesis via Cyclopropanation of 4-Acetoxystyrene.
Experimental Protocol: Synthesis via Cyclopropanation [9]
-
Step 1: Cyclopropanation.
-
To a solution of diethylzinc in toluene, 4-acetoxystyrene and diiodomethane are added sequentially.[9]
-
The reaction mixture is stirred at room temperature and then heated to reflux for 12 hours.[9]
-
The reaction is quenched with 2N HCl solution, and the organic layer is separated, washed, dried, and concentrated to give the crude acetate product.[9]
-
-
Step 2: Hydrolysis.
-
The crude product is dissolved in a methanol/tetrahydrofuran mixture.
-
Sodium carbonate is added, and the mixture is stirred at room temperature for 2 hours.[9]
-
Following an aqueous workup and extraction with ethyl acetate, the combined organic phases are dried and concentrated to afford 4-cyclopropylphenol (94% yield for this step).[9]
-
Spectroscopic Data
Spectroscopic analysis is essential for structure confirmation and quality control. While specific spectra are found in databases, the following table summarizes the expected characteristic signals for 4-Cyclopropylphenol based on its structure and data from analogous compounds.[10][11]
Table 3: Predicted Spectroscopic Features for 4-Cyclopropylphenol
| Technique | Feature | Expected Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | Phenolic -OH | ~4-7 ppm (broad singlet) |
| Aromatic C-H | ~6.7-7.1 ppm (two doublets, AA'BB' system) | |
| Cyclopropyl C-H (methine) | ~1.7-2.0 ppm (multiplet) | |
| Cyclopropyl C-H (methylene) | ~0.5-1.0 ppm (two multiplets) | |
| ¹³C NMR | Aromatic C-O | ~150-155 ppm |
| Aromatic C-H | ~115-130 ppm | |
| Aromatic C-C (ipso) | ~135-140 ppm | |
| Cyclopropyl C-H (methine) | ~15-20 ppm | |
| Cyclopropyl C-H (methylene) | ~5-10 ppm | |
| IR Spectroscopy | O-H stretch (H-bonded) | 3200-3500 cm⁻¹ (strong, broad) |
| Aromatic C-H stretch | ~3000-3100 cm⁻¹ | |
| Aliphatic C-H stretch | ~2850-3000 cm⁻¹ | |
| Aromatic C=C stretch | ~1500-1600 cm⁻¹ | |
| C-O stretch | ~1200-1260 cm⁻¹ (strong) |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 134 |
Applications in Research and Development
4-Cyclopropylphenol serves as a valuable building block in the synthesis of more complex molecules, primarily within the pharmaceutical and agrochemical sectors.[7]
-
Medicinal Chemistry: The cyclopropyl group is a "bioisostere" for other functionalities, often introduced to improve metabolic stability, binding affinity, and potency of drug candidates. The phenolic hydroxyl allows for the connection of this valuable moiety to a larger molecular scaffold through ether or ester linkages.
-
Agrochemicals: It is used as an intermediate in the production of herbicides and fungicides.[12] The specific combination of lipophilicity from the cyclopropyl group and the reactive handle of the phenol makes it a versatile starting material.
-
Materials Science: Phenolic compounds are precursors to resins and polymers. While less common, 4-cyclopropylphenol could be explored for creating specialty polymers with unique thermal or mechanical properties.
Safety and Handling
Understanding the hazards associated with a chemical is paramount for safe laboratory and industrial practice.
Table 4: GHS Hazard and Safety Information for 4-Cyclopropylphenol
| Category | Information | Source |
|---|---|---|
| GHS Pictograms | GHS07 (Exclamation Mark) | [1][2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritation.H318/H319: Causes serious eye damage/irritation.H335: May cause respiratory irritation. | [1][2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][4][13][14] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, lab coat. Use in a well-ventilated area or fume hood. | [4][15] |
| Storage | Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances. |[4] |
References
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PubChem. (n.d.). 4-Cyclopropylphenol. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Preparations and Procedures International. (1992). A Convenient Preparation of 4-Cyclopropylphenol. Organic Preparations and Procedures International, 24(6), 696-698. Retrieved from [Link]
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ZaiQi Bio-Tech. (n.d.). 4-cyclopropylphenol. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-cyclopropylphenol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
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Taylor & Francis Online. (1992). A CONVENIENT PREPARATION OF 4-CYCLOPROPYLPHENOL. Organic Preparations and Procedures International, 24(6), 696-698. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-cyclopropylphenol. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Phenol, 4-propyl- (CAS 645-56-7). Retrieved from [Link]
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PubChem. (n.d.). 4-Isopropylphenol. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Novel processes for the synthesis of cyclopropyl compounds.
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 4-Propylphenol. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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St. Olaf College. (n.d.). Organic Analysis and Theory Toolkit. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). Retrieved from [Link]
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